molecular formula C4H10AlCl B1668794 Diethylaluminum chloride CAS No. 96-10-6

Diethylaluminum chloride

Cat. No. B1668794
CAS RN: 96-10-6
M. Wt: 120.56 g/mol
InChI Key: YNLAOSYQHBDIKW-UHFFFAOYSA-M
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Description

Diethylaluminum chloride, abbreviated as DEAC, is an organoaluminum compound . It is often used as an intermediate in the production of organometallics . Although it is often given the chemical formula (C2H5)2AlCl, it exists as a dimer, [(C2H5)2AlCl]2 .


Synthesis Analysis

Diethylaluminum chloride can be produced from ethylaluminium sesquichloride, (C2H5)3Al2Cl3, by reduction with sodium . It is also obtained from the reaction of triethylaluminium with hydrochloric acid . Addition of DEAC in the catalyst system causes evident change in catalytic activity and polymer chain structure .


Molecular Structure Analysis

The molecular formula of Diethylaluminum chloride is C4H10AlCl and its molecular weight is 120.56 . Compounds of the empirical formula AlR2Cl (R = alkyl, aryl) usually exist as dimers with the formula (R2Al)2(μ-Cl)2 .


Chemical Reactions Analysis

Diethylaluminum chloride is suitable for alkylation reactions and as a catalyst component in linear oligomerization and cyclization of unsaturated hydrocarbons .


Physical And Chemical Properties Analysis

Diethylaluminum chloride is a colorless liquid . It has a density of 0.96 g/cm3 , a melting point of -74°C , and a boiling point of 125 to 126°C at 50 mmHg . It is highly reactive, even pyrophoric .

Scientific Research Applications

Homodimerization Catalyst

Diethylaluminum chloride has been found to catalyze the selective homodimerization of 1,3,5-cycloheptatrienes, forming strained pentacyclic hydrocarbons. This process is facilitated through mechanisms of [6+2] intermolecular and [4+2] intramolecular cycloaddition, highlighting its role in synthesizing complex organic structures (V. D’yakonov et al., 2013).

Chemoselective Reduction

Research has shown the chemoselective reduction of carbonyl groups in the presence of aldehydes, where diethylaluminum benzenethiolate, derived from diethylaluminum chloride, efficiently discriminates between aldehydes and other carbonyl functions. This enables the in situ reduction of ketones and methyl esters, avoiding drawbacks of traditional methodologies (Gulluzar Bastug et al., 2012).

Surface Modification Reactions

Diethylaluminum chloride reacts with silica gel, demonstrating its ability to modify surface functionalities. This reactivity is influenced by the pretreatment of silica gel and shows diethylaluminum chloride's potential in creating surface species that could be advantageous in various chemical applications (J. Blitz et al., 2005).

Polymerization Catalyst Modifier

In propylene polymerization, the addition of diethylaluminum chloride to MgCl2-supported Ziegler-Natta catalysts significantly affects catalytic activity and polymer chain structure. It plays a critical role in modifying the isotacticity of polypropylene chains, underlining its utility in polymer science (Jie Hu et al., 2013).

Synthesis of Guanidinatoaluminum Complexes

The synthesis of guanidinatoaluminum complexes through the reaction of diethylaminolithium with carbodiimide and diethylaluminum chloride has been explored. These complexes exhibit interesting reactivities, such as activation by O2 or carbodiimide, showcasing the compound's role in the development of new chemical entities (Hongfei Han et al., 2016).

Ethylene Oligomerization and Polymerization

Diethylaluminum chloride, when used with chromium complexes, facilitates ethylene oligomerization and polymerization. This application produces oligomers with high selectivity for α-olefins and high-molecular-weight linear polyethylene, indicating its effectiveness in catalyst systems for polymer production (Wenjuan Zhang et al., 2006).

Safety And Hazards

Diethylaluminum chloride is highly flammable and may ignite on contact with moist air or moisture . It causes severe skin burns and eye damage . It may be fatal if swallowed and enters airways . It may cause respiratory irritation and is suspected of damaging the unborn child .

properties

IUPAC Name

chloro(diethyl)alumane
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InChI

InChI=1S/2C2H5.Al.ClH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1
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InChI Key

YNLAOSYQHBDIKW-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

CC[Al](CC)Cl
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Molecular Formula

C4H10AlCl
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DSSTOX Substance ID

DTXSID5026592
Record name Aluminum, chlorodiethyl-
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Molecular Weight

120.56 g/mol
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Physical Description

Liquid, Colorless liquid (will ignite spontaneously in air); [Hawley]
Record name Aluminum, chlorodiethyl-
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Boiling Point

208 °C
Record name CHLORODIETHYLALUMINUM
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Flash Point

-23 °C (closed cup)
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Density

0.9709 @ 25 °C
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Vapor Pressure

0.17 [mmHg], 0.210 Torr @ 25 °C
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Product Name

Diethylaluminum chloride

Color/Form

Colorless liquid

CAS RN

96-10-6
Record name Diethylaluminum chloride
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Melting Point

-74 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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